molecular formula C8H13BrO5 B1660633 Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate CAS No. 80640-14-8

Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate

Cat. No. B1660633
CAS RN: 80640-14-8
M. Wt: 269.09 g/mol
InChI Key: XVMUUAOSLJEHMN-NTSWFWBYSA-N
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Description

Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is an organic compound. It is a derivative of succinic acid, where the two hydrogen atoms are substituted by ethyl groups . It is used in various chemical reactions due to its unique properties and structure .

Scientific Research Applications

Synthesis of Organic Compounds

  • Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate serves as an intermediate in the synthesis of various organic compounds. Saitô, Komada, and Moriwake (2003) discuss its use in the production of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, an important compound in organic chemistry (Saitô, Komada, & Moriwake, 2003).

Alkylation of β-Hydroxycarboxylic Esters

  • It is also utilized in the diastereoselective α-alkylation of β-hydroxycarboxylic esters. Research by Seebach, Aebi, and Wasmuth (2003) elaborates on this process, highlighting the transformation of diethyl (S)-( − )-malate into allylated products (Seebach, Aebi, & Wasmuth, 2003).

Synthesis of Amino Acids

  • Pan Xian-hua (2011) demonstrates the synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride using diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, underscoring its role in producing amino acid derivatives (Pan Xian-hua, 2011).

Production of Aziridine Derivatives

  • The compound is involved in the production of aziridine derivatives, as detailed by Legters, Thijs, and Zwanenburg (1991). They describe the transformation of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate (Legters, Thijs, & Zwanenburg, 1991).

Development of New Compounds

  • The synthesis of new chemical entities like diethyl 2-(3-methoxypropyl) succinate involves diethyl (2S,3S)-2-bromo-3-hydroxysuccinate as a precursor, as demonstrated in research by Hua Wen-hao (2009) (Hua Wen-hao, 2009).

Kinetic and Thermodynamic Studies

  • It plays a role in kinetic and thermodynamic studies, like the synthesis and characterization of 2H-chromene derivatives, as discussed by Asheri, Shahraki, and Habibi‐Khorassani (2018). Their research focuses on the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate and its properties (Asheri, Shahraki, & Habibi‐Khorassani, 2018).

Metabolic Studies

  • In the field of pharmacology, diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is involved in the study of drug metabolism. Morioka et al. (1996) investigated the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats, which is related to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate's metabolic pathways (Morioka et al., 1996).

Synthesis of Phycocyanobilin

  • The compound is also used in the synthesis of phycocyanobilin, a pigment found in cyanobacteria. Ngwe et al. (1994) describe the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, a step in the synthesis of phycocyanobilin (Ngwe et al., 1994).

Alkylation of Methylene Compounds

  • The alkylation of active methylene compounds using diethyl (2S,3S)-2-bromo-3-hydroxysuccinate has been studied. Kurihara et al. (1981) explored the stereospecific and stereoselective reactions involving alcohols, diethyl azodicarboxylate, and triphenylphosphine (Kurihara et al., 1981).

Asymmetric Synthesis

  • It is integral to asymmetric synthesis, as shown in the work of Shneine (2018) on synthesizing unnatural diethyl 2-hydroxysuccinate, a component of Annonin I (Shneine, 2018).

Solid-Phase Peptide Synthesis

  • Spengler et al. (2010) utilized diethyl (2S,3S)-2-azido-3-hydroxysuccinate, a related compound, for synthesizing orthogonally protected l-threo-β-ethoxyasparagine, a building block for solid-phase peptide synthesis (Spengler et al., 2010).

properties

IUPAC Name

diethyl (2S,3S)-2-bromo-3-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUUAOSLJEHMN-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447781
Record name AG-H-24230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate

CAS RN

80640-14-8
Record name AG-H-24230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Saito, K Komada, T Moriwake - Organic Syntheses, 2003 - Wiley Online Library
Diethyl (2S,3R)‐2‐(N‐tert‐butoxycarbonyl)amino‐ 3‐hydroxysuccinate intermediate: diethyl (2S,3S)‐2‐bromo‐3‐hydroxysuccinate intermediate: diethyl (2R,3R)‐2,3‐epoxysuccinate (3…
Number of citations: 0 onlinelibrary.wiley.com
H Nagano, Y Kuno, Y Omori, M Iguchi - Journal of the Chemical …, 1996 - pubs.rsc.org
Stereoselectivity in the radical-mediated allylation of α-bromo-β-siloxy esters 2 yielding α-allyl-β-siloxy esters 3 (syn) and 4 (anti) was remarkably affected when the reaction was …
Number of citations: 15 pubs.rsc.org
PS Manchand, KC Luk, PS Belica… - The Journal of …, 1988 - ACS Publications
A novelsynthesis of the monobactam 4, a precursor of the antibiotic carumonam(3), has been achievedvia the epoxide methyl (2R, 3S)-4-acetoxy-2, 3-epoxybutyrate (10). The latter was …
Number of citations: 41 pubs.acs.org

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